molecular formula C18H16N2O B2938559 (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide CAS No. 345258-08-4

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No. B2938559
CAS RN: 345258-08-4
M. Wt: 276.339
InChI Key: UYQMHQFECBYZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide, also known as TAT2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in inhibiting the growth of cancer cells and has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves the inhibition of the protein kinase CK2. CK2 is a serine-threonine kinase that is involved in numerous cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is its specificity for CK2, which reduces the potential for off-target effects. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other treatments. However, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects and potential uses. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of research is the combination of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide with other anti-cancer treatments, such as chemotherapy or radiation therapy. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide may have potential uses in other diseases, such as inflammation or neurodegenerative disorders. Further research is needed to fully understand the potential of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide in these areas.
In conclusion, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is a small molecule inhibitor that has shown promise in inhibiting the growth of cancer cells. Its specificity for CK2 and anti-cancer effects make it a promising candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide have been discussed in this paper.

Synthesis Methods

The synthesis of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde and 4-methylbenzaldehyde with malononitrile to form the corresponding cyanoacetates. These cyanoacetates are then reacted with 2-methyl-4-nitroaniline to form the corresponding nitropropenes. The nitropropenes are then reduced to the corresponding amines, which are finally reacted with acryloyl chloride to form (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer cells. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-7-9-15(10-8-13)11-16(12-19)18(21)20-17-6-4-3-5-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMHQFECBYZGO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide

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